molecular formula C12H9N B1242126 4aH-carbazole

4aH-carbazole

Cat. No. B1242126
M. Wt: 167.21 g/mol
InChI Key: CYBHWCLUGRHMCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4aH-carbazole is a carbazole. It is a tautomer of an 8aH-carbazole, a 9H-carbazole, a 3H-carbazole and a 1H-carbazole.

Scientific Research Applications

1. Medicinal Chemistry Applications

4aH-carbazole and its derivatives have been a significant focus in medicinal chemistry due to their broad range of biological activities. Studies highlight their potential in areas such as:

  • Antibacterial and Antimalarial Properties

    Carbazoles demonstrate considerable antibacterial and antimalarial activities. Modifications to the carbazole scaffold enhance these properties (Tsutsumi, Gündisch, & Sun, 2016).

  • Anticancer and Anti-Alzheimer Properties

    Various derivatives have shown promise in anticancer and anti-Alzheimer's treatments. The substitution patterns on the carbazole ring are crucial for their biological activities (Tsutsumi, Gündisch, & Sun, 2016).

2. Photophysical and Antioxidant Properties

Carbazole-based compounds are also explored for their photophysical and antioxidant characteristics:

  • Photophysical Studies

    Carbazole-based bis-thiosemicarbazones exhibit noteworthy photophysical properties, which have implications in materials science and possibly in medical imaging (Bingul et al., 2019).

  • Antioxidant Capabilities

    These compounds have shown potential as potent antioxidants, which could be beneficial in various oxidative stress-related conditions (Bingul et al., 2019).

3. Biological Evaluation and Activity

The application of carbazole in biology is diverse, with studies evaluating their potential in various domains:

  • Neuroprotective Agents

    Novel N-substituted carbazoles have been discovered with significant neuroprotective effects, potentially useful for the treatment of CNS diseases like Alzheimer's (Zhu et al., 2013).

  • Antiproliferative Activity

    Carbazole derivatives have shown inhibitory activity against cancer cell lines, making them a focus in the development of anticancer drugs (Caruso et al., 2012).

  • Anti-HIV Activity

    Chloro-1,4-dimethyl-9H-carbazole derivatives have been identified with potential anti-HIV activity, representing a new direction for developing HIV treatments (Saturnino et al., 2018).

properties

Product Name

4aH-carbazole

Molecular Formula

C12H9N

Molecular Weight

167.21 g/mol

IUPAC Name

4aH-carbazole

InChI

InChI=1S/C12H9N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-9H

InChI Key

CYBHWCLUGRHMCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3C=CC=CC3=N2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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